5-Amino-1-methylbenzimidazole-4-carbonitrile
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Overview
Description
5-Amino-1-methylbenzimidazole-4-carbonitrile: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 4th position on the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methylbenzimidazole-4-carbonitrile typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-methylbenzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Amino-1-methylbenzimidazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows it to bind to specific enzymes and receptors, making it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Amino-1-methylbenzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups play a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound can inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
- 5-Amino-1H-imidazole-4-carbonitrile
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-Amino-1H-imidazole-5-carbonitrile
Comparison: 5-Amino-1-methylbenzimidazole-4-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the benzimidazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-amino-1-methylbenzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-13-5-12-9-6(4-10)7(11)2-3-8(9)13/h2-3,5H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVMIPFHJMULRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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